molecular formula C8H14N2O3S2 B2698450 N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415569-02-5

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2698450
CAS No.: 2415569-02-5
M. Wt: 250.33
InChI Key: VAEITZONKGUPMP-UHFFFAOYSA-N
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Description

N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound with a unique structure that includes a dithiepan ring and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves the reaction of 6-hydroxy-1,4-dithiepan with oxalyl chloride to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The dithiepan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted dithiepan derivatives.

Scientific Research Applications

N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
  • N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(phenylmethyl)oxamide

Uniqueness

N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to its specific combination of a dithiepan ring and an oxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S2/c9-6(11)7(12)10-3-8(13)4-14-1-2-15-5-8/h13H,1-5H2,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEITZONKGUPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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